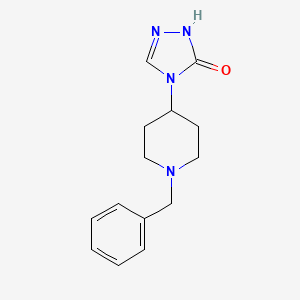
4-(1-Benzyl-4-piperidinyl)-3,4-dihydro-2H-1,2,4-triazole-3-one
Overview
Description
4-(1-Benzyl-4-piperidinyl)-3,4-dihydro-2H-1,2,4-triazole-3-one is an organic compound that belongs to the class of triazoles This compound is characterized by a triazole ring fused with a piperidine ring, which is further substituted with a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzyl-4-piperidinyl)-3,4-dihydro-2H-1,2,4-triazole-3-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Triazole Formation: The benzylated piperidine is reacted with hydrazine and an appropriate carbonyl compound (such as an aldehyde or ketone) to form the triazole ring. This step often requires acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydrotriazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(1-Benzyl-4-piperidinyl)-3,4-dihydro-2H-1,2,4-triazole-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
Medicinally, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1-Benzyl-4-piperidinyl)-3,4-dihydro-2H-1,2,4-triazole-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(1-Benzyl-4-piperidinyl)-1,2,4-triazole: Similar structure but lacks the dihydro component.
1-Benzyl-4-piperidinyl-1,2,4-triazole-3-thione: Contains a thione group instead of a carbonyl group.
4-(1-Benzyl-4-piperidinyl)-3,4-dihydro-1,2,4-triazole-5-one: Variation in the position of the carbonyl group.
Uniqueness
4-(1-Benzyl-4-piperidinyl)-3,4-dihydro-2H-1,2,4-triazole-3-one is unique due to its specific substitution pattern and the presence of both a piperidine and a triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(1-benzylpiperidin-4-yl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14-16-15-11-18(14)13-6-8-17(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJWNGVKLSGXPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NNC2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
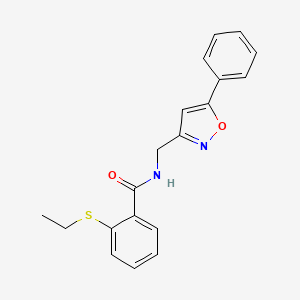
![2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2888590.png)
![3-{[4-(tert-butyl)benzyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2888592.png)
![1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-(hydroxymethyl)pyrrolidine](/img/structure/B2888593.png)
![1-(4-Chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol](/img/structure/B2888596.png)
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2888597.png)
![N-Methoxy-1-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanamine;hydrochloride](/img/structure/B2888598.png)
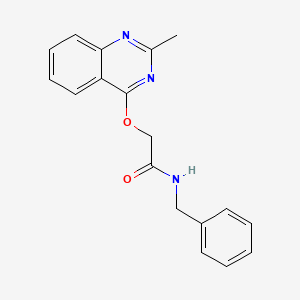
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]ethanol](/img/structure/B2888600.png)
![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2888601.png)
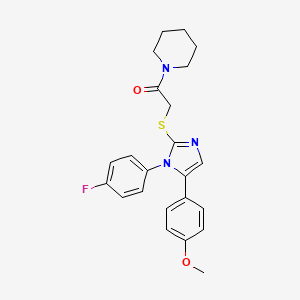
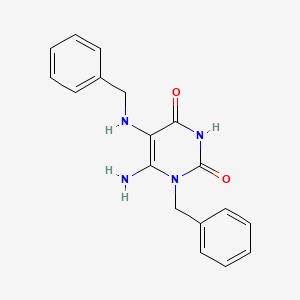
![2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride](/img/structure/B2888606.png)
![N-(3,5-dimethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2888609.png)
